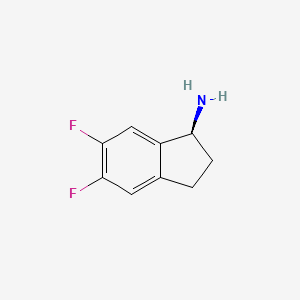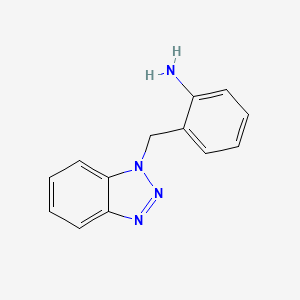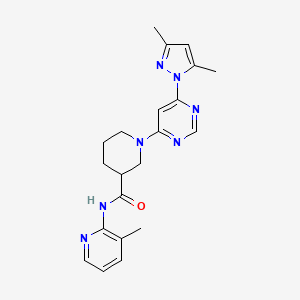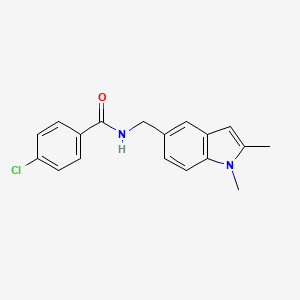![molecular formula C16H18F3N3O4S B2581108 3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-62-4](/img/structure/B2581108.png)
3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a trifluoromethyl group, a phenyl group, a sulfonyl group, and a triazaspiro[4.5]decane-2,4-dione moiety. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazaspiro[4.5]decane-2,4-dione ring, the introduction of the ethyl group, and the attachment of the (2-(trifluoromethyl)phenyl)sulfonyl group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The compound also contains a trifluoromethyl group attached to a phenyl ring, which is then attached to the rest of the molecule via a sulfonyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could potentially undergo reactions involving the C-F bond, and the sulfonyl group could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
- N-Halamine-coated Cotton: A study by Ren et al. (2009) explored the use of N-halamine precursors, including a variant of 1,3,8-triazaspiro[4.5]decane-2,4-dione, for coating cotton fabrics. This treatment endowed the fabrics with antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli O157:H7, and facilitated the oxidation of toxic compounds. This application showcases the compound's potential in creating antimicrobial and detoxifying textiles (Ren et al., 2009).
Material Science and Chemical Synthesis
- Synthesis of Functionalized Derivatives: Zhou et al. (2018) reported a one-pot, multi-component reaction involving a related triazaspiro[4.5]decane derivative. This synthesis method produces highly functionalized compounds efficiently, demonstrating the compound's utility in organic synthesis and material science (Zhou et al., 2018).
Crystallography and Structural Analysis
- Crystal Structure Studies: The work of Rohlíček et al. (2010) focuses on the crystal structure of a compound related to 1,3,8-triazaspiro[4.5]decane-2,4-dione. These structural analyses are crucial for understanding the physical and chemical properties of such compounds, which is valuable in material science and pharmaceutical research (Rohlíček et al., 2010).
Synthesis of Novel Compounds
- Development of Spiro Dilactones: Ghochikyan et al. (2016) successfully synthesized triazole-containing spiro dilactones, starting from derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione. This research highlights the compound's versatility in synthesizing novel organic molecules with potential applications in pharmaceuticals and agrochemicals (Ghochikyan et al., 2016).
Potential in Drug Development
- Research on Anticonvulsant Activity: While excluding specific information on drug use and side effects, it's worth noting that research by Obniska et al. (2006) and other studies have investigated derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione for their anticonvulsant properties. These studies contribute to the broader understanding of the compound's potential in medical research (Obniska et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-8-[2-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)27(25,26)12-6-4-3-5-11(12)16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVFZICNVVSIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

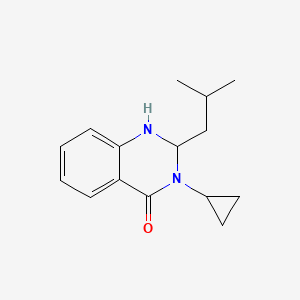
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)
![Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate](/img/structure/B2581029.png)
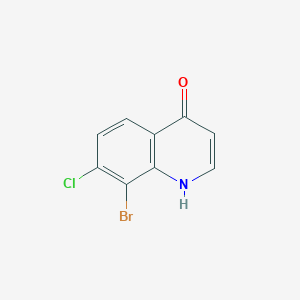
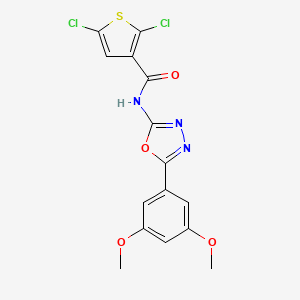
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)
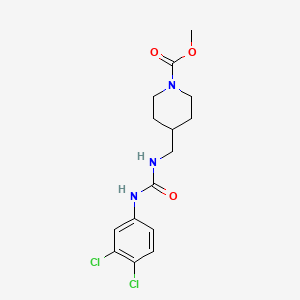
![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)
